2-Fluoro AMB
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Overview
Description
It is structurally similar to other synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro AMB involves several steps, starting with the nitration of a precursor compound to introduce the fluorine atom. This is followed by fluorination, reduction, and dehalogenation reactions to obtain the final product . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the same steps as the laboratory synthesis but is optimized for higher efficiency and scalability. Safety protocols are strictly followed to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-fluoro AMB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-fluoro AMB is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Analytical Reference Standard: Used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids in biological samples.
Forensic Toxicology: Helps in the detection and analysis of synthetic cannabinoids in forensic investigations.
Pharmacological Studies: Used to study the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
Mechanism of Action
The mechanism of action of 2-fluoro AMB involves its interaction with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
2-fluoro AMB is structurally similar to other synthetic cannabinoids such as 5-fluoro AMB and AB-PINACA. it differs in the substitution pattern on the indazole ring and the length of the alkyl chain . These structural differences can influence its binding affinity, potency, and metabolic stability.
List of Similar Compounds
5-fluoro AMB: Similar structure with a fluorine atom at a different position.
AB-PINACA: Differs by the replacement of the primary amide moiety with a methyl ester.
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of synthetic cannabinoids. Its unique structure and properties make it an important tool for analytical, forensic, and pharmacological applications. Understanding its synthesis, reactions, and mechanism of action can provide insights into the broader field of synthetic cannabinoids and their effects.
Properties
Molecular Formula |
C19H26FN3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(2-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H26FN3O3/c1-5-8-13(20)11-23-15-10-7-6-9-14(15)17(22-23)18(24)21-16(12(2)3)19(25)26-4/h6-7,9-10,12-13,16H,5,8,11H2,1-4H3,(H,21,24)/t13?,16-/m0/s1 |
InChI Key |
ZOLPINKONYFTMC-VYIIXAMBSA-N |
Isomeric SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC)F |
Canonical SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC)F |
Origin of Product |
United States |
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